molecular formula C7H2ClN3O4 B8792395 2-Chloro-3,5-dinitrobenzonitrile CAS No. 27697-45-6

2-Chloro-3,5-dinitrobenzonitrile

Cat. No.: B8792395
CAS No.: 27697-45-6
M. Wt: 227.56 g/mol
InChI Key: GXBZQHWSOAJTLZ-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzonitrile (CAS: 27697-45-6) is a nitroaromatic compound with the molecular formula C₇H₂ClN₃O₄ and a molecular weight of 227.56 g/mol . It features a nitrile group (-CN) at position 1, a chlorine atom at position 2, and nitro (-NO₂) groups at positions 3 and 5 on the benzene ring. This substitution pattern confers high polarity and reactivity, making it valuable in pharmaceutical and agrochemical synthesis. Limited direct data exist for this isomer, but related compounds (e.g., 4-chloro-3,5-dinitrobenzonitrile) provide insights into its behavior.

Properties

CAS No.

27697-45-6

Molecular Formula

C7H2ClN3O4

Molecular Weight

227.56 g/mol

IUPAC Name

2-chloro-3,5-dinitrobenzonitrile

InChI

InChI=1S/C7H2ClN3O4/c8-7-4(3-9)1-5(10(12)13)2-6(7)11(14)15/h1-2H

InChI Key

GXBZQHWSOAJTLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-3,5-dinitrobenzonitrile

CAS : 1930-72-9 (varies by source; also reported as 532-27-4)
Molecular Formula : C₇H₂ClN₃O₄
Key Properties :

  • Melting Point : 140.5–141°C
  • Boiling Point : Predicted 326.3±42.0°C
  • Solubility : Slightly soluble in chloroform and DMSO; insoluble in water
  • Toxicity : Mouse LD₅₀ (intraperitoneal) = 50 mg/kg, indicating high acute toxicity . Toxicity models (e.g., GAM) underpredicted its potency in studies .

Applications: Used as a pharmaceutical intermediate and in synthesizing derivatives like 3-nitro-4-thiocyanobenzonitrile .

Comparison :

  • Substituent Position : The chlorine at position 4 (para to nitrile) vs. position 2 (ortho) alters electronic effects. The para-substituted isomer may exhibit higher symmetry and stability.
  • Synthesis : Both isomers likely involve nitration and chlorination steps. For 3,5-dinitrobenzonitrile derivatives, phosphorus oxychloride is a common dehydrating agent .

Halogen-Substituted Analogues: 3,5-Dichlorobenzonitrile

CAS : 6575-00-4
Molecular Formula : C₇H₃Cl₂N
Key Properties :

  • Molecular Weight : 172.01 g/mol
  • Electron Affinity : Data suggest lower electron-withdrawing capacity compared to nitro-substituted analogues .

Applications : Primarily used in organic synthesis due to its dual chlorine substituents.

Comparison :

  • Reactivity : The absence of nitro groups reduces electrophilicity, making it less reactive in substitution reactions.
  • Toxicity : Likely less toxic than nitro derivatives, though specific data are unavailable.

Trifluoromethyl Derivatives: 2-Chloro-3,5-dinitrobenzotrifluoride

CAS : 392-95-0
Molecular Formula : C₇HClF₃N₂O₄
Key Properties :

  • Applications : Used in pesticides, dyes, and pharmaceuticals due to the trifluoromethyl group’s lipophilicity and metabolic stability .

Comparison :

  • Substituent Effects : The trifluoromethyl group enhances stability and bioavailability compared to nitrile groups.
  • Synthesis : Requires fluorination steps, increasing production complexity .

Amino-Substituted Analogues: 2-Amino-3,5-dichlorobenzonitrile

CAS : 53312-77-9
Molecular Formula : C₇H₄Cl₂N₂
Key Properties :

  • Synthesis : Involves amination of dichlorobenzonitrile precursors .

Comparison :

  • Reactivity: The amino group (-NH₂) introduces nucleophilic character, contrasting with the electrophilic nitro groups in 2-chloro-3,5-dinitrobenzonitrile.
  • Applications : Primarily used in heterocyclic chemistry and chiral synthesis .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Toxicity (LD₅₀, Mouse)
2-Chloro-3,5-dinitrobenzonitrile C₇H₂ClN₃O₄ 227.56 N/A Pharmaceutical intermediates Not reported
4-Chloro-3,5-dinitrobenzonitrile C₇H₂ClN₃O₄ 227.56 140.5–141 Synthesis of thiocyanato derivatives 50 mg/kg (ip)
3,5-Dichlorobenzonitrile C₇H₃Cl₂N 172.01 N/A Organic synthesis Not reported
2-Chloro-3,5-dinitrobenzotrifluoride C₇HClF₃N₂O₄ 260.54 N/A Pesticides, dyes Not reported

Research Findings and Insights

  • Toxicity : Nitro-substituted compounds (e.g., 4-chloro-3,5-dinitrobenzonitrile) exhibit higher toxicity than halogen-only analogues, likely due to nitro group reactivity and metabolic activation .
  • Synthetic Challenges : Chlorination and nitration steps require precise control to avoid byproducts. Improved methods using phosphorus oxychloride enhance yields (up to 94.3% in related syntheses) .
  • Applications: Nitro and trifluoromethyl groups expand utility in agrochemicals, while amino derivatives are pivotal in asymmetric synthesis .

Preparation Methods

Reaction Conditions and Optimization

This approach begins with 2-chlorobenzonitrile, where nitration introduces nitro groups at positions 3 and 5. The nitrile’s strong meta-directing effect positions the first nitro group at position 5. A second nitration, directed by the existing nitro group, targets position 3.

Procedure :

  • First Nitration :

    • Substrate: 2-Chlorobenzonitrile (10 mmol)

    • Reagents: Fuming HNO₃ (15 mL), concentrated H₂SO₄ (25 mL)

    • Conditions: 0°C for 0.5 hours, then 125°C for 6 hours.

    • Intermediate: 2-Chloro-5-nitrobenzonitrile

  • Second Nitration :

    • Reagents: Additional HNO₃ (10 mL)

    • Conditions: 125°C for 4 hours

    • Product: 2-Chloro-3,5-dinitrobenzonitrile

Yield : ~68–73%.

Mechanistic Insights

Nitration proceeds via the nitronium ion (NO₂⁺) attack, with the nitrile group directing meta substitution. Steric hindrance from the chlorine atom at position 2 slightly reduces reaction efficiency, necessitating elevated temperatures.

Method 2: Conversion from 2-Chloro-3,5-dinitrobenzoic Acid

Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid

This method adapts a benzoic acid precursor, leveraging its ease of nitration:

Procedure :

  • Nitration of 2-Chlorobenzoic Acid :

    • Substrate: 2-Chlorobenzoic acid (50 mmol)

    • Reagents: Fuming HNO₃ (15 mL), H₂SO₄ (25 mL)

    • Conditions: 0°C → 125°C, 7 hours

    • Product: 2-Chloro-3,5-dinitrobenzoic acid (73.5% yield).

Carboxylic Acid to Nitrile Conversion

The acid is converted to the nitrile via a two-step process:

  • Formation of Acid Chloride :

    • Reagent: SOCl₂ (excess)

    • Conditions: Reflux, 2 hours

  • Ammonolysis and Dehydration :

    • Reagent: NH₃ (g), followed by PCl₅

    • Yield: ~60–65% (estimated)

Challenges : Nitro groups may hydrolyze under acidic conditions, requiring strict temperature control.

Method 3: Alternative Halogenation Approaches

Chlorination of 3,5-Dinitrobenzonitrile

Direct chlorination of 3,5-dinitrobenzonitrile faces regiochemical hurdles. Nitro groups direct meta substitution, but the nitrile’s meta effect complicates positioning.

Procedure :

  • Substrate : 3,5-Dinitrobenzonitrile

  • Chlorinating Agent : Cl₂ gas, FeCl₃ catalyst

  • Conditions : 80°C, 12 hours

  • Outcome : Low yield (<30%) due to competing side reactions.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialYieldKey Challenges
Sequential Nitration2-Chlorobenzonitrile68–73%Over-nitration, side products
Benzoic Acid Conversion2-Chlorobenzoic Acid~60–65%Nitrile group instability, multi-step
Direct Chlorination3,5-Dinitrobenzonitrile<30%Poor regioselectivity, low efficiency

Optimal Route : Sequential nitration of 2-chlorobenzonitrile balances yield and simplicity.

Reaction Mechanisms and Optimization

Nitration Kinetics

The rate-determining step involves NO₂⁺ generation in H₂SO₄. Higher temperatures (125°C) accelerate nitration but risk decomposition. Stirring at 0°C during HNO₃ addition minimizes side reactions.

Solvent and Catalyst Effects

  • Solvent : Sulfuric acid enhances electrophilicity but may protonate the nitrile, reducing reactivity.

  • Catalyst : FeCl₃ in chlorination promotes Lewis acid-mediated substitution.

Challenges and Practical Considerations

  • Regioselectivity : Competing directing effects of Cl, NO₂, and CN groups necessitate precise conditions.

  • Nitrile Stability : Strong acids (H₂SO₄) may hydrolyze CN to COOH, requiring neutralization steps.

  • Purification : Column chromatography or recrystallization (ethanol/water) isolates the product .

Q & A

Q. Limitations :

  • Data Gaps : Limited experimental toxicity data for nitrile-nitro compounds reduces model accuracy.
  • Mechanistic Complexity : Synergistic effects of -Cl and -NO₂ groups are not fully captured by existing descriptors. Cross-validation with in vitro assays (e.g., Ames test) is advised .

Advanced: How should researchers address contradictions in reaction outcomes during derivative synthesis (e.g., unexpected substitution sites)?

Methodological Answer:
Contradictions often arise from competing reaction pathways. Strategies include:

  • Mechanistic Analysis : Use DFT calculations to map electrophilic aromatic substitution (EAS) reactivity. Nitro groups are meta-directing, but steric hindrance from -Cl may alter regioselectivity.
  • Condition Screening : Vary solvents (polar vs. nonpolar) and catalysts (e.g., CuCl₂ for Ullmann-type couplings). For example, DMF enhances nucleophilic substitution at the nitrile group.
  • Byproduct Isolation : LC-MS or preparative TLC identifies minor products, guiding optimization .

Advanced: What strategies optimize the design of 2-Chloro-3,5-dinitrobenzonitrile derivatives for biological activity studies?

Methodological Answer:

  • Functional Group Tuning :
    • Introduce electron-donating groups (-NH₂, -OCH₃) to modulate electron-deficient aromatic rings for targeted protein interactions.
    • Replace -Cl with -F to enhance metabolic stability while retaining steric bulk.
  • Click Chemistry : Azide-alkyne cycloaddition enables rapid diversification of the nitrile group into triazole derivatives for high-throughput screening.
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock) predicts binding to enzymes like cytochrome P450 or nitroreductases, guiding rational design .

Basic: What safety precautions are critical when handling 2-Chloro-3,5-dinitrobenzonitrile?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact.
  • Ventilation : Use a fume hood to avoid inhalation of dust/particulates.
  • Storage : Keep in a dark, cool (<25°C) environment; nitro compounds are light-sensitive and may decompose exothermically.
  • Spill Management : Neutralize with a 10% sodium bicarbonate solution and adsorb with inert material (e.g., vermiculite) .

Advanced: How do solvent and temperature affect the regioselectivity of nucleophilic substitutions on 2-Chloro-3,5-dinitrobenzonitrile?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring substitution at the nitrile group. Nonpolar solvents (toluene) may promote aromatic ring reactions.
  • Temperature : Higher temperatures (80–100°C) accelerate SNAr (nucleophilic aromatic substitution) at nitro-activated positions, while lower temperatures (-20°C) favor nitrile conversion to amides.
  • Case Study : Reaction with piperidine in DMF at 60°C yields the nitrile-derived amide, whereas THF at 25°C results in ring-substituted products .

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